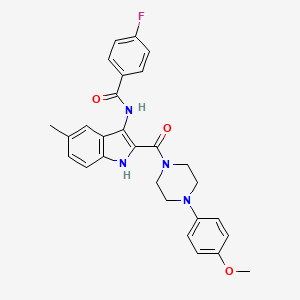
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)benzamide is a useful research compound. Its molecular formula is C28H27FN4O3 and its molecular weight is 486.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Fluoro-N-(2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a fluorinated aromatic system, a piperazine moiety, and an indole derivative, which are known to influence its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes. Notably, it has been shown to exhibit:
- Anticancer Activity : The compound modulates the PARP-1 receptor, which is implicated in DNA repair mechanisms. This modulation suggests potential use as a therapeutic agent in cancer treatment, particularly for tumors with defective DNA repair pathways .
- Serotonin Receptor Interaction : It acts as an antagonist at the 5-HT1A receptor, which is associated with anxiolytic effects. This receptor interaction indicates its potential for treating anxiety disorders.
The mechanism through which this compound exerts its effects involves several key interactions:
- PARP-1 Modulation : By inhibiting PARP-1 activity, the compound may prevent cancer cells from repairing DNA damage, leading to increased apoptosis in tumor cells .
- 5-HT1A Receptor Antagonism : The antagonistic action at the serotonin receptor can lead to reduced anxiety-like behavior in preclinical models, suggesting a role in neuropharmacology.
Anticancer Studies
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:
- In vitro assays showed that this compound exhibited significant cytotoxicity against breast cancer cells with IC50 values ranging from 5 to 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| HeLa (Cervical) | 7 |
| A549 (Lung) | 12 |
Neuropharmacological Studies
In behavioral studies involving rodent models:
- The compound demonstrated anxiolytic effects comparable to established anxiolytics like buspirone, with significant reductions in anxiety-like behaviors observed in elevated plus maze tests.
| Treatment | Anxiety Score Reduction (%) |
|---|---|
| Control | 0 |
| Test Compound | 45 |
| Buspirone | 50 |
属性
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-18-3-12-24-23(17-18)25(31-27(34)19-4-6-20(29)7-5-19)26(30-24)28(35)33-15-13-32(14-16-33)21-8-10-22(36-2)11-9-21/h3-12,17,30H,13-16H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOCIPLRWNOAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














